Almagel A-neo

説明

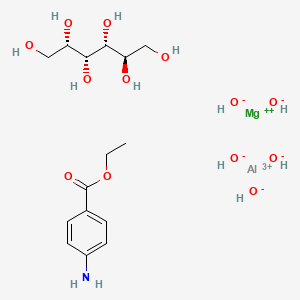

Almagel A-Neo is a multicomponent antacid formulation primarily used to treat gastrointestinal disorders such as peptic ulcers, gastritis, and gastroesophageal reflux disease (GERD). Its active ingredients include aluminum hydroxide, magnesium hydroxide, and benzocaine (anesthesin) .

Mechanism of Action:

- Aluminum hydroxide neutralizes gastric acid, reducing acidity and protecting mucosal surfaces.

- Magnesium hydroxide enhances acid-neutralizing capacity and counteracts aluminum-induced constipation by maintaining intestinal motility.

- Benzocaine provides local anesthetic effects, alleviating pain, nausea, and vomiting .

Pharmacokinetics:

Clinical Efficacy:

特性

CAS番号 |

76741-92-9 |

|---|---|

分子式 |

C15H30AlMgNO13 |

分子量 |

483.68 g/mol |

IUPAC名 |

aluminum;magnesium;ethyl 4-aminobenzoate;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;pentahydroxide |

InChI |

InChI=1S/C9H11NO2.C6H14O6.Al.Mg.5H2O/c1-2-12-9(11)7-3-5-8(10)6-4-7;7-1-3(9)5(11)6(12)4(10)2-8;;;;;;;/h3-6H,2,10H2,1H3;3-12H,1-2H2;;;5*1H2/q;;+3;+2;;;;;/p-5/t;3-,4+,5-,6-;;;;;;;/m.1......./s1 |

InChIキー |

FTMYGSYJDPXZOO-BCWYKUISSA-I |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C(C(C(C(C(CO)O)O)O)O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

異性体SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C(C(C(C(C(CO)O)O)O)O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

他のCAS番号 |

76741-92-9 |

同義語 |

Almagel A laxans Almagel A-neo Almagel-A neo aluminum hydroxide - benzocaine - magnesium hydroxide - sorbitol aluminum hydroxide, benzocaine, magnesium hydroxide, sorbitol drug combination D-Glucitol, mixt. with aluminum hydroxide, ethyl 4-aminobenzoate and magnesium hydroxide |

製品の起源 |

United States |

類似化合物との比較

Almagel A-Neo vs. Maalox

This compound vs. Gastal

This compound vs. Almagel A

| Parameter | This compound | Almagel A |

|---|---|---|

| Formulation | Higher magnesium hydroxide dose | Standard magnesium hydroxide dose |

| Efficacy | Better constipation management | Similar pain relief but higher constipation risk |

| Side Effects | Methemoglobinemia (both contain benzocaine) | Identical benzocaine-related risks |

- Research Findings :

Critical Analysis of Research Findings

- Efficacy in Ulcer Healing: this compound, Maalox, and Gastal show similar ulcer-healing rates (25–29% niche resolution after 20 days). No significant differences exist among antacids in mucosal repair .

- Safety Profile: this compound’s benzocaine poses a unique risk: two documented cases of methemoglobinemia required methylene blue treatment . This risk is absent in non-anesthetic antacids like Maalox.

- Patient-Centric Advantages: this compound’s combination of rapid analgesia and reduced constipation makes it ideal for GERD/ulcer patients with acute pain. Alternatives are better suited for non-painful acid disorders.

Q & A

Q. What are the primary pharmacological mechanisms of Almagel A-neo, and how do they influence experimental design in gastrointestinal studies?

this compound's mechanism involves neutralizing gastric acid via antacid compounds (e.g., aluminum hydroxide, magnesium hydroxide) and reducing gas formation via simethicone. Researchers should design in vitro models simulating gastric pH dynamics to assess acid-neutralizing capacity, while in vivo studies require controlled dosing intervals and monitoring of mucosal protective effects . Variables like pH, dosing frequency, and interaction with digestive enzymes must be standardized to isolate therapeutic outcomes .

Q. How can researchers validate the safety profile of this compound in preclinical models while avoiding confounding factors?

Use randomized controlled trials (RCTs) in animal models, focusing on renal excretion rates of aluminum ions to assess toxicity. Include control groups receiving placebo or alternative antacids. Monitor serum electrolyte levels and histopathological changes in gastric tissue. Ensure compliance with ethical guidelines for animal welfare, including sample size justifications and minimization of distress .

Q. What standardized protocols exist for assessing this compound’s efficacy in acid-neutralization studies?

Follow pharmacopeial methods (e.g., USP dissolution testing) to measure acid-neutralizing capacity (ANC) under simulated gastric conditions. Use titrimetric analysis to quantify residual acid levels post-administration. Document variables such as temperature, agitation speed, and buffer composition to ensure reproducibility .

Advanced Research Questions

Q. How do inconsistencies in clinical trial data on this compound’s long-term efficacy arise, and what statistical methods resolve these contradictions?

Contradictions often stem from heterogeneous patient cohorts (e.g., varying metabolic rates, comorbidities) or unaccounted drug-food interactions. Apply multivariate regression to identify confounding variables and subgroup analyses to stratify results. Use ANOVA to compare efficacy across demographic groups, ensuring p-values are adjusted for multiple comparisons . For meta-analyses, assess heterogeneity via I² statistics and employ random-effects models .

Q. What methodologies optimize the formulation of this compound for enhanced bioavailability while maintaining stability?

Conduct factorial design experiments to test excipient ratios (e.g., gelling agents vs. surfactants). Use accelerated stability testing (40°C/75% RH) over 6 months to predict shelf-life. Characterize particle size distribution via laser diffraction and assess rheological properties under simulated gastrointestinal motility . Compare results with reference formulations using dissolution profile similarity tests (f₂ > 50) .

Q. How can researchers address ethical challenges in trials involving vulnerable populations (e.g., pediatric or geriatric patients) using this compound?

Implement adaptive trial designs with staggered enrollment to minimize risk. Obtain informed consent via age-appropriate documentation and independent witness verification. Monitor adverse events (e.g., aluminum accumulation in renal-impaired patients) through frequent serum tests and adjust dosing protocols dynamically. Reference institutional review board (IRB) guidelines for vulnerable cohorts .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound studies, particularly when replicating pharmacokinetic data?

- Data Collection : Use validated analytical methods (e.g., HPLC for aluminum quantification) with calibration curves verified daily.

- Documentation : Share raw datasets in standardized formats (e.g., CDISC ADaM) and publish detailed protocols on platforms like Protocols.io .

- Replication : Collaborate with independent labs for cross-validation, specifying equipment models and software versions .

How should researchers design questionnaires to evaluate patient-reported outcomes (PROs) in this compound trials?

Develop Likert-scale items assessing symptom relief (e.g., heartburn severity, bloating frequency). Pilot-test questionnaires with a small cohort to refine clarity and reduce bias. Use Cronbach’s alpha (>0.7) to confirm internal consistency. Avoid leading questions; instead, use neutral phrasing like, “How often did you experience discomfort after meals?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。